molecular formula C23H30F2N2O4 B6022035 1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

Cat. No.: B6022035
M. Wt: 436.5 g/mol
InChI Key: BLUHHFLJHNCXQP-UHFFFAOYSA-N
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Description

1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidin-4-ol core, which is substituted with a hydroxypropyl group, a methoxyphenoxy group, and a difluorophenylmethylamino group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

    Formation of the piperidin-4-ol core: This can be achieved through the reduction of piperidin-4-one using a suitable reducing agent such as sodium borohydride.

    Introduction of the hydroxypropyl group: This step involves the reaction of the piperidin-4-ol with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl derivative.

    Attachment of the methoxyphenoxy group: This can be accomplished through an etherification reaction between the hydroxypropyl derivative and 2-methoxyphenol in the presence of a strong base like potassium carbonate.

    Incorporation of the difluorophenylmethylamino group: This step involves the reaction of the intermediate with 2,5-difluorobenzylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the methoxy group can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe for studying biological processes and interactions due to its unique functional groups.

    Industry: Use in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as receptors, enzymes, or ion channels. The difluorophenylmethylamino group can enhance binding affinity and selectivity, while the methoxyphenoxy and hydroxypropyl groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol: shares similarities with other compounds containing piperidine, phenoxy, and difluorophenyl groups.

    2,5-Difluorobenzylamine derivatives: These compounds have similar structural features and may exhibit comparable biological activities.

    Methoxyphenol derivatives: Compounds with methoxyphenol groups can have similar chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-[4-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O4/c1-30-23-10-16(12-26-13-17-11-18(24)3-4-21(17)25)2-5-22(23)31-15-20(29)14-27-8-6-19(28)7-9-27/h2-5,10-11,19-20,26,28-29H,6-9,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHHFLJHNCXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=C(C=CC(=C2)F)F)OCC(CN3CCC(CC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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